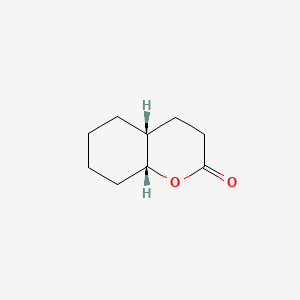

Coumarin, octahydro-, cis-

Beschreibung

Historical Context and Research Evolution of Saturated Coumarins

The journey into the world of saturated coumarins begins with their aromatic precursor, coumarin (B35378). The history of coumarin itself dates back to 1820, when it was first isolated from the tonka bean (Dipteryx odorata) by Vogel, who named it for its characteristic sweet scent. researchgate.netnih.govoup.com A pivotal moment in its history was the first successful laboratory synthesis by A. Reissert in 1868. researchgate.net

The exploration of coumarin's saturated derivatives followed the development of hydrogenation techniques. Catalytic hydrogenation of coumarin can yield different products depending on the reaction conditions. chemcess.com Under moderate conditions, the initial product is 3,4-dihydrocoumarin. chemcess.com However, applying increased temperature and pressure leads to the complete saturation of the bicyclic system, forming octahydrocoumarin. chemcess.com

Academic interest in the synthesis of octahydrocoumarins was evident by the mid-20th century, with publications detailing their preparation appearing in scientific journals. acs.org Research has since evolved to refine the production processes, often focusing on the catalytic hydrogenation of coumarin or the intramolecular esterification of 3-(2-hydroxycyclohexyl)propanoic acid. scentree.coscentree.co The goal of this research has often been to produce octahydrocoumarin efficiently for its use as a stable, liquid alternative to crystalline coumarin in perfumery. thegoodscentscompany.comperfumerflavorist.com Beyond synthetic chemistry, the natural world continues to provide new avenues of research; for instance, a novel octahydrocoumarin derivative was identified as a metabolite from the marine fungus Aspergillus terreus, highlighting the continued discovery of these structures from natural sources. researchgate.net

Isomeric Considerations: Significance of cis-Stereoisomer in Chemical Synthesis and Characterization

The structure of octahydrocoumarin, with its fused saturated rings, gives rise to stereoisomerism. Specifically, it exists as cis- and trans-isomers, which relate to the relative orientation of the hydrogen atoms at the bridgehead positions (4a and 8a). In the cis-isomer, these hydrogens are on the same side of the ring system.

The synthesis of octahydrocoumarin typically results in a mixture of both cis and trans isomers. google.comdirectpcw.com The differentiation and separation of these isomers are of significant chemical importance because they possess distinct physical and chemical properties. For instance, the cis-isomer is reported to have a lower melting point than its trans counterpart. This distinction is crucial for applications in fields like the fragrance industry, where the physical state and olfactory profile of an ingredient are paramount.

Consequently, a significant focus of modern research is the development of stereoselective synthesis methods. The use of stereoselective catalysts in the reduction process allows for the preferential formation of one isomer over the other, providing a pathway to isolate pure cis- or trans-octahydrocoumarin. google.com

The characterization of "Coumarin, octahydro-, cis-" and its distinction from the trans-isomer rely on various analytical techniques. Gas chromatography is commonly employed to determine the ratio of cis and trans isomers in a reaction mixture. google.com For unambiguous structural confirmation, advanced spectroscopic methods are used. The specific stereochemistry of the cis-isomer, formally named (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one, can be verified through techniques such as optical rotation and vibrational circular dichroism (VCD) spectra, which provide detailed information about the molecule's three-dimensional structure. nih.gov

Compound Data Tables

Table 1: Chemical Identifiers for Coumarin, octahydro-, cis-

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | nih.gov |

| CAS Number | 23201-43-6 | nih.gov |

| PubChem CID | 15560818 | nih.gov |

| Molecular Formula | C9H14O2 | nih.gov |

| InChIKey | MSFLYJIWLHSQLG-HTQZYQBOSA-N | nih.gov |

Table 2: Physical and Chemical Properties of Coumarin, octahydro-, cis-

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 154.21 g/mol | nih.gov |

| Appearance | Colorless Liquid | directpcw.comnih.gov |

| Boiling Point | 144-146 °C @ 16 mmHg | nih.govchemicalbook.com |

| Density | 1.089-1.096 g/cm³ | nih.gov |

| Solubility | Insoluble in water; Soluble in oils and alcohol | directpcw.comnih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

23201-43-6 |

|---|---|

Molekularformel |

C9H14O2 |

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one |

InChI |

InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8-/m1/s1 |

InChI-Schlüssel |

MSFLYJIWLHSQLG-HTQZYQBOSA-N |

Isomerische SMILES |

C1CC[C@@H]2[C@H](C1)CCC(=O)O2 |

Kanonische SMILES |

C1CCC2C(C1)CCC(=O)O2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Stereochemical Control of Cis Octahydrocoumarin

Catalytic Hydrogenation Approaches for Saturated Lactones

Catalytic hydrogenation represents a primary route for the synthesis of saturated lactones like octahydrocoumarin from unsaturated precursors. The choice of catalyst, solvent, and reaction conditions plays a critical role in determining the yield and stereoselectivity of the final product.

The direct hydrogenation of coumarin (B35378) is a common method to produce octahydrocoumarin. This process involves the saturation of both the aromatic ring and the α,β-unsaturated lactone system. One study investigated the use of a 5% Ruthenium on active carbon (Ru/C) catalyst for this transformation. researchgate.net By optimizing reaction conditions, researchers aimed to maximize the selectivity towards the desired octahydrocoumarin product. The study explored the influence of pressure, solvent, and coumarin concentration on the reaction's efficiency. researchgate.net Optimal conditions were identified as a temperature of 130 °C, a pressure of 10 MPa, using methanol as the solvent with a 60 wt% coumarin concentration, and 0.5 wt% of the Ru/C catalyst (based on coumarin). researchgate.net Under these conditions, complete conversion of coumarin was achieved with a 90% selectivity for octahydrocoumarin. researchgate.net

An alternative pathway to octahydrocoumarin involves the reductive cyclization of precursors like 3-(2-Oxocyclohexyl)propionic Acid. This compound serves as a key intermediate in the synthesis of hexahydrocoumarin (an alternative name for octahydrocoumarin). cymitquimica.com The process typically involves the reduction of the keto group on the cyclohexane (B81311) ring, followed by an intramolecular cyclization (lactonization) to form the bicyclic lactone structure. The stereochemical outcome of the reduction step is crucial in determining the final cis- or trans-configuration of the resulting octahydrocoumarin.

Achieving high cis-selectivity in the hydrogenation of aromatic precursors is a key area of investigation. Research into arene hydrogenation has identified specific catalysts capable of directing the reaction towards the cis-diastereomer. For instance, a rhodium cyclic(alkyl)(amino)carbene [Rh-CAAC] pre-catalyst has demonstrated high activity and cis-selectivity in the hydrogenation of benzoxaborole and related derivatives. nih.gov This type of catalyst's effectiveness in providing cis-selectivity for other bicyclic systems suggests its potential applicability in the stereoselective synthesis of cis-octahydrocoumarin from coumarin. The mechanism of such catalysts often involves the coordination of the substrate to the metal center in a way that favors hydrogen addition from the same face of the aromatic ring, leading to the cis product. nih.gov

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a powerful tool for obtaining enantiomerically pure or enriched chiral molecules. In the context of saturated coumarins, organocatalysis has emerged as a particularly effective strategy.

Organocatalysis offers a metal-free approach to the synthesis of chiral coumarin derivatives. beilstein-journals.orgresearchgate.netbeilstein-journals.orgsemanticscholar.orgnih.gov These methods are valuable for creating complex, chiral scaffolds that are important in medicinal chemistry. beilstein-journals.orgbeilstein-journals.orgnih.gov Chiral 3,4-dihydrocoumarins, for example, are present in various natural products and are desirable synthetic targets. researchgate.net Strategies often involve the asymmetric Michael addition of nucleophiles to coumarin derivatives or cycloaddition reactions. For instance, an in situ formed primary amine-imine organocatalyst was successfully used in the asymmetric Michael addition of substituted 4-hydroxycoumarins to cyclic enones, yielding optically active polycyclic pyranocoumarin derivatives with excellent enantioselectivities (up to 97% ee). beilstein-journals.orgnih.gov Similarly, amidine derivatives have been used to catalyze [4+2] cycloadditions to produce cis-3,4-dihydrocoumarins asymmetrically. dntb.gov.ua

| Catalyst Type | Reaction Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Primary Amine-Imine | Michael Addition | Polycyclic Pyranocoumarins | High yields and excellent enantioselectivities (up to 97% ee). | beilstein-journals.orgnih.gov |

| Amide-Phosphonium Salt | Mannich Addition | Coumarin-3-aminooxindole Adducts | Excellent yields and high enantioselectivity with low catalyst loading (0.1 mol%). | researchgate.netbeilstein-journals.orgsemanticscholar.org |

| Amidine Derivatives | [4+2] Cycloaddition | cis-3,4-Dihydrocoumarins | Effective for asymmetric synthesis of cis-fused dihydrocoumarins. | dntb.gov.ua |

The enantioselective synthesis of fully saturated systems like cis-octahydrocoumarin requires precise control over multiple stereocenters. While direct enantioselective methods for the parent cis-octahydrocoumarin are less commonly reported, the principles developed for related structures are highly relevant. Unified synthetic strategies that can access different stereoisomers are particularly valuable. For instance, the enantioselective synthesis of related scaffolds like 5-phenylmorphans and cis-octahydroisoquinolines has been achieved through a unified approach starting from a common amine intermediate, where subsequent diastereoselective reactions dictate the final product. nih.gov Such strategies, which exploit an initial enantioselective step to control the stereochemistry of subsequent transformations, provide a blueprint for the development of methods to access enantiomerically pure cis-octahydrocoumarin and its derivatives.

Alternative Synthetic Routes to the Octahydrocoumarin Core

The synthesis of the octahydrocoumarin scaffold, particularly with control over the cis-stereochemistry, has been approached through various alternative routes beyond the primary methods. These routes often leverage readily available starting materials and employ different strategic bond formations to construct the bicyclic lactone system. Key alternative approaches include intramolecular esterification reactions and the derivatization of cyclohexanone precursors.

Intramolecular Esterification Reactions

Intramolecular esterification, or lactonization, is a fundamental strategy for the synthesis of cyclic esters like octahydrocoumarin. This approach typically involves the cyclization of a hydroxy acid precursor, where the hydroxyl and carboxylic acid functionalities are suitably positioned on a cyclohexane ring system to favor the formation of the six-membered lactone ring. The stereochemistry of the final product is directly dependent on the stereochemistry of the hydroxy acid precursor.

The general mechanism for acid-catalyzed intramolecular esterification to form a lactone proceeds through several key steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack. The hydroxyl group, acting as an intramolecular nucleophile, then attacks the activated carbonyl carbon. This is followed by a proton transfer from the attacking hydroxyl group to one of the existing hydroxyl groups on the tetrahedral intermediate. Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the cyclic ester, or lactone.

For the specific synthesis of cis-octahydrocoumarin, this would necessitate a precursor such as cis-2-(2-hydroxycyclohexyl)acetic acid. The cis-relationship between the hydroxyl group and the acetic acid side chain on the cyclohexane ring would pre-organize the molecule for cyclization to the desired cis-fused bicyclic system. The control of stereochemistry in the synthesis of this hydroxy acid precursor is therefore crucial for the stereospecificity of the final lactonization step. While this represents a direct and logical approach, the synthesis and purification of the stereoisomerically pure hydroxy acid can be a significant challenge.

Derivatization from Cyclohexanone Precursors

Cyclohexanone and its derivatives serve as versatile and economically viable starting materials for the synthesis of the octahydrocoumarin core. These methods often involve the construction of the propionic acid side chain onto the cyclohexane ring, followed by reduction of the ketone and subsequent lactonization.

One notable method involves a process that begins with a 3-(2-oxocyclohexyl)propionic acid ester. This precursor can be synthesized through various standard organic reactions. The key steps to forming the octahydrocoumarin are then a reduction of the cyclohexanone carbonyl group to a hydroxyl group, followed by an intramolecular cyclization that forms the lactone. The reduction of the keto group can be achieved using hydrogen in the presence of a catalyst, which leads to the formation of a 3-(2-hydroxycyclohexyl)propionic acid ester. This intermediate is then cyclized, often with the aid of an acid or base catalyst and heat, to yield octahydrocoumarin through the elimination of an alcohol. The stereochemical outcome of this process, yielding either the cis or trans isomer, can be influenced by the choice of reducing agent and reaction conditions. The use of stereoselective catalysts in the reduction step is a key strategy to preferentially obtain the cis-isomer.

A summary of representative reaction conditions for the synthesis of octahydrocoumarin from a cyclohexanone precursor is presented in the table below.

| Starting Material | Reaction Steps | Catalyst/Reagents | Conditions | Product | Yield |

| Methyl 3-(2-oxocyclohexyl)propionate | 1. Reduction 2. Cyclization | 1. H₂, Ru/C 2. NaOH (aq) | 1. Not specified 2. Simple distillation, 140°C, 10 mmHg | Octahydrocoumarin (mixture of isomers) | 45% |

Another approach from cyclohexanone precursors is the Reformatsky reaction. This reaction involves the use of an α-halo ester and zinc to form a zinc enolate, which can then react with the carbonyl group of cyclohexanone. This addition reaction, followed by hydrolysis, yields a β-hydroxy ester. Subsequent intramolecular cyclization, often under acidic conditions, can then lead to the formation of the octahydrocoumarin ring system. The stereochemical control in the Reformatsky reaction can be challenging, often resulting in a mixture of diastereomers.

Green Chemistry and Sustainable Synthesis Development

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize environmental impact. These approaches focus on the use of less hazardous solvents, renewable starting materials, and more efficient catalytic systems.

The catalytic hydrogenation of coumarin to produce octahydrocoumarin represents a potentially greener alternative to stoichiometric reagents. Research has been conducted on the use of ruthenium on an active carbon support (Ru/C) as a catalyst for this transformation. This method can lead to high selectivity for the desired product under optimized conditions. The optimal conditions for this reaction have been identified as a temperature of 130°C, a pressure of 10 MPa, with a 60 wt% solution of coumarin in methanol, and a 0.5 wt% loading of the Ru/C catalyst. Under these conditions, complete conversion of coumarin was achieved with a 90% selectivity to octahydrocoumarin researchgate.net. This catalytic approach avoids the use of more toxic and less efficient reducing agents.

Biocatalysis has also emerged as a powerful tool for the sustainable synthesis of lactones and related compounds. The use of whole-cell biocatalysts and isolated enzymes can offer high selectivity under mild reaction conditions, often in aqueous media. For instance, the reduction of the double bond in coumarin to yield dihydrocoumarin has been achieved using various microorganisms, including yeasts and filamentous fungi researchgate.netmdpi.com. This "biohydrogenation" is catalyzed by ene-reductases and represents a green method for the synthesis of saturated lactones researchgate.net. While this specific example leads to dihydrocoumarin, similar biocatalytic reductions could potentially be applied to achieve the fully saturated octahydrocoumarin system, or enzymes could be used for the stereoselective synthesis of the hydroxy acid precursors for intramolecular esterification.

The table below summarizes findings from studies on the biocatalytic reduction of coumarin, highlighting the potential of these green methods.

| Biocatalyst | Substrate | Product | Key Findings |

| Various yeasts and filamentous fungi | Coumarin | Dihydrocoumarin | Many strains were able to convert the substrate, with Torulaspora delbrueckii, Kluyveromyces marxianus, and Penicillium camemberti showing high activity and selectivity. K. marxianus showed good resistance to substrate toxicity. researchgate.netmdpi.com |

| Saccharomyces cerevisiae | Coumarin | Dihydrocoumarin | Different strains of S. cerevisiae were shown to be effective for the microbial reduction of coumarin. researchgate.net |

These green chemistry approaches, including catalytic hydrogenation and biocatalysis, offer promising and more sustainable pathways for the synthesis of cis-octahydrocoumarin and related compounds, reducing the reliance on traditional synthetic methods that may involve harsher conditions and generate more waste.

Spectroscopic and Computational Characterization of Cis Octahydrocoumarin

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For cis-octahydrocoumarin, a combination of one- and two-dimensional NMR techniques is essential to confirm not only its atomic connectivity but also the relative stereochemistry at the ring junction.

The fundamental constitution of cis-octahydrocoumarin is established using a suite of NMR experiments. A standard one-dimensional ¹H NMR spectrum provides initial information on the number of different proton environments and their multiplicities, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

To assemble the molecular framework, two-dimensional correlation techniques are employed:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For cis-octahydrocoumarin, COSY spectra would reveal the network of J-coupled protons within the cyclohexane (B81311) and lactone rings, allowing for the tracing of the carbon skeleton bond by bond.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of protons to their corresponding carbons.

The critical determination of the cis-stereochemistry at the ring junction relies on the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of their bonding connectivity. wordpress.comlibretexts.org In a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment, a cross-peak between the two protons at the bridgehead positions (C4a and C8a) would be expected for the cis-isomer, as these protons are on the same face of the ring system. ceon.rsosti.gov Conversely, in the trans-isomer, these protons are on opposite faces and would not show an NOE correlation. masterorganicchemistry.com This through-space correlation provides definitive proof of the relative stereochemistry. wordpress.comlibretexts.org

The chemical shifts of the protons and carbons in octahydrocoumarin are highly sensitive to the molecule's conformation, which is dictated by the stereochemistry of the ring fusion. osti.govresearchgate.net In cis-decalin systems, which are structurally analogous to cis-octahydrocoumarin, the molecule is conformationally flexible, undergoing a ring-flip. masterorganicchemistry.com This conformational averaging influences the observed chemical shifts. In contrast, the trans-isomer is a more rigid, conformationally locked system. masterorganicchemistry.com

The differentiation between the cis and trans isomers can be achieved by analyzing key signals:

¹H NMR: The bridgehead protons (H-4a and H-8a) and the protons on adjacent carbons exhibit different chemical shifts and coupling constants depending on the isomer. The dihedral angles between adjacent protons in the rigid trans isomer are different from those in the flexible cis isomer, leading to predictable differences in their J-coupling values according to the Karplus equation.

¹³C NMR: The chemical shifts of the bridgehead carbons (C-4a and C-8a) and other carbons in the ring system are particularly diagnostic. bhu.ac.incompoundchem.com Steric compression (gamma-gauche effect) in the more compact cis-isomer typically causes the signals of the involved carbons to shift upfield (to a lower ppm value) compared to the less sterically hindered trans-isomer. bhu.ac.in Analysis of ¹³C NMR spectral patterns is a recognized method for establishing the stereochemical arrangement in decahydroquinoline (B1201275) cores, an analogous system to octahydrocoumarin.

| Technique | Information Obtained for cis-Octahydrocoumarin | Key Observation |

|---|---|---|

| ¹H NMR | Proton environments, multiplicities, and coupling constants. | Chemical shifts and J-coupling patterns differ from the trans isomer due to different molecular geometry. |

| ¹³C NMR | Number of unique carbon environments. | Upfield shifts for specific carbons (e.g., at the ring junction) compared to the trans isomer due to steric effects. |

| COSY | ¹H-¹H bond connectivity. | Establishes the proton network within each ring. |

| HSQC/HMBC | ¹H-¹³C one-bond and multiple-bond correlations. | Confirms the complete carbon skeleton and assignment of all atoms. ceon.rs |

| NOESY/ROESY | Through-space proton-proton proximities. | A cross-peak between bridgehead protons (H-4a and H-8a) is definitive for the cis configuration. libretexts.org |

Vibrational Spectroscopy (FTIR) for Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For cis-octahydrocoumarin, FTIR analysis serves to confirm the presence of the key δ-lactone functional group.

The most characteristic absorption bands for a saturated six-membered ring lactone like cis-octahydrocoumarin include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1720 cm⁻¹ . This intense band is diagnostic for the carbonyl group of the cyclic ester (lactone).

C-O Stretch: A strong absorption corresponding to the C-O-C stretching of the ester group is typically observed in the 1250-1111 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the cyclohexane ring are expected just below 3000 cm⁻¹ .

These vibrational frequencies confirm the integrity of the lactone ring system within the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp³) Stretch | 3000-2850 | Medium-Strong |

| C=O (Lactone) Stretch | 1750-1720 | Strong |

| C-O (Ester) Stretch | 1250-1111 | Strong |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For cis-octahydrocoumarin (C₉H₁₄O₂), the molecular weight is 154.21 g/mol . nih.govchemspider.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 154 .

The fragmentation of lactones under mass spectrometry conditions often follows characteristic pathways. For saturated bicyclic lactones, fragmentation is typically initiated by cleavage of the lactone ring. Common fragmentation pathways include:

Loss of CO: A primary fragmentation pathway for coumarins and other lactones is the neutral loss of a molecule of carbon monoxide (CO, 28 Da), which would lead to a fragment ion at m/z 126 . researchgate.netbenthamopen.com

Loss of H₂O: The loss of a water molecule (H₂O, 18 Da) is another common fragmentation, particularly in cyclic systems, resulting in a fragment at m/z 136 . researchgate.netresearchgate.net

Ring Fission: Cleavage of the fused ring system can lead to a variety of smaller fragment ions corresponding to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other alkyl fragments from the cyclohexane portion of the molecule. libretexts.org

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure and molecular formula. researchgate.net

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 154 | [C₉H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 136 | [M - H₂O]⁺˙ | Loss of water |

| 126 | [M - CO]⁺˙ | Loss of carbon monoxide from the lactone ring benthamopen.com |

| 97 | [C₇H₁₃]⁺ | Possible fragment from cyclohexane ring fission |

X-ray Crystallography for Definitive Structural and Absolute Configuration Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous and highly precise determination of the molecular structure in the solid state, including bond lengths, bond angles, and the definitive relative and absolute stereochemistry.

The definitive proof of the cis-fused stereochemistry of octahydrocoumarin would be obtained through single-crystal X-ray diffraction. This technique involves irradiating a well-ordered single crystal of the compound with X-rays. The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

This method would unequivocally confirm:

The connectivity of all atoms.

The cis-fusion of the two rings.

The specific chair or boat-like conformations adopted by the rings in the crystal lattice.

While the literature contains numerous crystal structures for various substituted coumarin (B35378) derivatives, confirming the utility and power of this technique for this class of compounds, a specific published crystal structure for the parent cis-octahydrocoumarin was not identified in the surveyed literature. acs.orgchemrxiv.org However, should a crystalline sample be obtained, X-ray diffraction would remain the gold standard for its ultimate structural verification.

Chemical Reactivity and Derivatization Studies of Cis Octahydrocoumarin

Reactivity of the Saturated Lactone Moiety

The lactone ring in cis-octahydrocoumarin is a cyclic ester and, as such, undergoes reactions typical of this functional group, primarily hydrolysis and reduction.

Hydrolysis:

Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the lactone ring of cis-octahydrocoumarin is susceptible to hydrolysis. wikipedia.orgbyjus.com This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the cleavage of the ester bond and the formation of the corresponding open-chain hydroxycarboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the parent compound, cis-3-(2-hydroxycyclohexyl)propanoic acid. This hydrolysis is a reversible reaction, with an established equilibrium. wikipedia.orgtestbook.com

Reduction:

The carbonyl group of the lactone can be reduced by powerful hydride-donating agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.orgslideshare.net The reduction of cis-octahydrocoumarin with LiAlH₄ in an anhydrous solvent like ether results in the complete reduction of the lactone to a diol, namely cis-2-(3-hydroxypropyl)cyclohexan-1-ol. byjus.comtestbook.comyoutube.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters and lactones. libretexts.org

The mechanism of reduction with LiAlH₄ proceeds through a two-step process. Initially, a hydride ion (H⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.comchemistrysteps.com This intermediate then collapses, leading to the cleavage of the endocyclic C-O bond and opening the ring to form an aldehyde intermediate. testbook.comvedantu.com Being more reactive than the starting lactone, the aldehyde is immediately reduced by a second equivalent of the hydride reagent to the corresponding alkoxide, which is then protonated upon aqueous workup to yield the final diol product. libretexts.orgpw.live

Aminolysis:

Lactones can also react with amines in a process called aminolysis. Treatment with ammonia (B1221849) or primary/secondary amines can open the lactone ring to form a hydroxy amide. byjus.comtestbook.com For instance, reaction with ethanolic ammonia would break the ester bond to yield the corresponding difunctional hydroxy amide. byjus.comvedantu.com

Table 1: Key Reactions of the Lactone Moiety in cis-Octahydrocoumarin

| Reaction | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Basic Hydrolysis | NaOH, H₂O, then H₃O⁺ | cis-3-(2-Hydroxycyclohexyl)propanoic acid | wikipedia.orgbyjus.commasterorganicchemistry.com |

| Reduction | 1. LiAlH₄, dry ether 2. H₃O⁺ | cis-2-(3-Hydroxypropyl)cyclohexan-1-ol | wikipedia.orgbyjus.comtestbook.comslideshare.net |

| Aminolysis | RNH₂, Ethanol | cis-3-(2-Hydroxycyclohexyl)-N-alkylpropanamide | byjus.comtestbook.com |

Functionalization Strategies for the cis-Decalin System

Modifying the saturated carbocyclic framework of cis-octahydrocoumarin while preserving the lactone ring presents a synthetic challenge. Modern synthetic methods, particularly those involving C-H functionalization, offer potential pathways.

Recent advances have demonstrated the feasibility of site-selective C-H functionalization of saturated carbocycles, including cycloalkane carboxylic acids. nih.govnih.gov These methods often employ a palladium catalyst in conjunction with specifically designed ligands to direct the reaction to a particular position. researchgate.netscripps.edu For a molecule like cis-octahydrocoumarin, this could theoretically be applied after hydrolysis to the corresponding hydroxy acid. The carboxylic acid group can act as a directing group to facilitate the arylation or other functionalization at a specific C-H bond on the cyclohexane (B81311) ring, followed by re-lactonization to the modified octahydrocoumarin derivative. The success of such a strategy would depend on the compatibility of the hydroxyl group and the stereochemical integrity of the cis-fused ring system under the reaction conditions.

Another approach could involve radical reactions. For example, the synthesis of a 5,7,7-trimethyl-octahydro-2H-benzopyran-2-one derivative has been reported, showcasing that modifications to the carbocyclic ring are possible prior to the formation of the lactone. oriprobe.comgoogle.com

Table 2: Potential Functionalization Approaches for the cis-Decalin Core

| Strategy | Description | Key Reagents/Conditions | Potential Outcome | Reference(s) |

|---|---|---|---|---|

| Directed C-H Activation | Hydrolysis to the hydroxy acid, followed by directed C-H arylation and re-lactonization. | Pd catalyst, specialized ligands (e.g., pyridones) | Aryl-substituted cis-octahydrocoumarin | nih.govnih.govresearchgate.net |

| Stepwise Synthesis | Building the functionalized decalin core first, followed by lactonization. | Michael addition, reduction, acid-catalyzed cyclization | Substituted cis-octahydrocoumarin derivatives | oriprobe.comgoogle.com |

Stereoselective Transformations and Epimerization Studies

The stereochemistry of the ring junction is a defining feature of octahydrocoumarin. The synthesis of this compound often produces a mixture of cis and trans isomers. However, stereoselective catalysts can be employed during the synthesis, for instance in the hydrogenation step of a precursor, to preferentially yield one isomer over the other. google.com

The cis-decalin framework is generally less thermodynamically stable than its trans counterpart. This energy difference can be exploited to induce epimerization at the ring junction. Studies on related decalin systems have shown that cis-fused rings can be converted to the more stable trans-fused isomers. nih.gov This isomerization can sometimes be achieved under acidic or basic conditions, which promote the formation of an enol or enolate intermediate that can be protonated from either face, leading to equilibration. rsc.orgunizg.hr For example, in the synthesis of certain natural products, epimerization of a cis-decalin to a trans-decalin was a key step. unizg.hr Photocatalytic methods using a decatungstate polyanion catalyst have also been reported for the epimerization of unactivated methine stereocenters in cis-decalin systems. nih.gov

Furthermore, the stereocontrolled synthesis of highly functionalized cis-decalins is an active area of research, often employing strategies like the Diels-Alder reaction or ring-closing metathesis to construct the bicyclic core with high fidelity. cdnsciencepub.comacs.orgnih.gov These methods provide access to complex cis-decalin precursors that could potentially be converted into substituted cis-octahydrocoumarin derivatives.

Reaction Mechanism Elucidation

The mechanisms for the primary reactions of the lactone moiety are well-understood based on the principles of physical organic chemistry.

Lactone Hydrolysis: The base-catalyzed hydrolysis of lactones, like other esters, proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then expels the alkoxide as a leaving group to form a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion. masterorganicchemistry.com Computational studies have explored the transition states and the role of solvent molecules in catalyzing the hydrolysis. researchgate.net

Lactone Reduction: The mechanism of lactone reduction by LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgchemistrysteps.com The lithium cation (Li⁺) acts as a Lewis acid, coordinating to the carbonyl oxygen and making the carbon more electrophilic. chemistrysteps.com After the initial hydride attack, the resulting tetrahedral intermediate collapses, cleaving the ring and forming an aldehyde. The aldehyde is then rapidly reduced in a second hydride addition step to form the final diol product after an acidic or aqueous workup. youtube.compw.live

Epimerization: The mechanism of epimerization from a cis- to a trans-decalin system typically involves the formation of a planar or near-planar intermediate adjacent to the stereocenter of interest. For instance, acid- or base-catalyzed epimerization adjacent to a carbonyl group proceeds through an enol or enolate intermediate, respectively. rsc.org This planar intermediate can then be protonated from either the same face (retention, leading back to cis) or the opposite face (inversion, leading to trans). The final ratio of isomers is determined by their relative thermodynamic stabilities.

Research Applications and Emerging Fields for Cis Octahydrocoumarin

Role as a Chiral Synthetic Intermediate in Organic Chemistry

The defined stereochemistry of the cis-ring fusion in octahydrocoumarin makes it a potentially valuable chiral intermediate for the synthesis of complex molecules. The ability to produce specific isomers, including the cis-conformation, through methods like stereoselective catalysis during the reduction of precursor molecules, underscores its utility in stereospecific synthesis. google.com

While the synthesis of complex natural products is a cornerstone of organic chemistry, the direct use of synthetically-derived cis-octahydrocoumarin as a starting material or key intermediate in the total synthesis of other complex natural products is not widely documented in current literature. rsc.orgnih.govsci-hub.senih.gov Its potential lies in its rigid, bicyclic lactone framework, a common motif in many biologically active natural products. However, one source notes that octahydrocoumarin is not utilized as a precursor for synthesizing other compounds of olfactory interest. scentree.co

A significant recent development is the discovery of a new natural product, (±)-asperterreinin A, which is a derivative of octahydrocoumarin. rsc.orgresearchgate.net This compound was isolated from Aspergillus terreus, a marine fungus, indicating that the octahydrocoumarin scaffold exists in nature. researchgate.netresearchgate.net

The broader class of coumarins represents a "privileged structure" in medicinal chemistry, known for forming the basis of numerous compounds with a wide range of biological activities. slideshare.net The saturated cis-octahydrocoumarin scaffold, as a stable lactone, holds potential as a building block for new pharmaceutical agents. Research into related structures has shown that tricyclic lactams can unexpectedly rearrange to form chiral trans-hydrochromene lactones, demonstrating the synthetic utility and potential for novel transformations of this class of compounds. researchgate.net

Furthermore, molecular docking studies have suggested that coumarin (B35378) analogs, which would include octahydrocoumarin, could serve as inhibitors for target proteins in Leishmania species, indicating potential for developing anti-leishmanial drugs. Despite this potential, specific, documented examples of cis-octahydrocoumarin being carried through a multi-step synthesis to create a targeted, pharmaceutically active molecule are not prevalent in the reviewed scientific literature.

Integration in Advanced Polymeric Materials Research

The incorporation of small molecules into polymers to create materials with novel properties is a major focus of materials science. Research has explored the use of the octahydrocoumarin structure in this field, primarily as an additive.

Stimuli-responsive polymers, which change their properties in response to external triggers like light, are a significant area of research. researchgate.net The unsaturated coumarin molecule is a well-known component in photoresponsive polymers due to the ability of its α,β-unsaturated bond in the pyrone ring to undergo a [2+2] photocycloaddition reaction when irradiated with UV light. researchgate.net This reversible dimerization is the basis for creating photo-switchable and photo-degradable materials.

However, this photo-reactivity is dependent on the double bonds within the coumarin ring system. In cis-octahydrocoumarin, both the aromatic ring and the pyrone double bond are fully saturated (hydrogenated). Consequently, it lacks the specific chemical features required for the photocycloaddition reactions that underpin the functionality of coumarin-based photoresponsive polymers. Therefore, cis-octahydrocoumarin is not a candidate for direct integration into these specific smart polymer systems.

Cis-octahydrocoumarin has found a role as a functional additive in various commercial products that are based on or contain polymers. Its primary application in this context is as a fragrance agent. google.com Due to its stable chemical nature and pleasant scent, it is incorporated into complex formulations such as cleaning compositions and other consumer goods. google.com In this capacity, it modifies the sensory properties of the final product rather than the structural or physical properties of the polymer matrix.

Table 1: Application of cis-Octahydrocoumarin as a Polymer Additive

| Product Type | Polymer System Context | Function of cis-Octahydrocoumarin | Reference |

|---|---|---|---|

| Cleaning/Treatment Compositions | Formulations often contain deposition aid polymers, polyacrylates, etc. | Fragrance Agent | google.com |

| Fragrance Formulations | Encapsulation in polymer shells (e.g., polyurea, polyacrylate) for controlled release. | Fragrance Agent | google.com |

| General Consumer Products | Bicyclic siloxane compositions for fragrance release. | Fragrance Raw Material | epo.org |

Investigation of Biological Activities and Underlying Mechanisms

Preliminary research and recent discoveries have highlighted several potential biological activities for cis-octahydrocoumarin and its derivatives. These findings open avenues for further investigation into its mechanisms of action and potential therapeutic applications.

Initial studies suggest that, similar to other coumarin-related compounds, octahydrocoumarin may possess both antioxidant and antimicrobial properties. Molecular docking simulations have also identified it as a potential inhibitor of proteins in the Leishmania parasite.

A key recent finding is the isolation of the naturally occurring octahydrocoumarin derivative, (±)-asperterreinin A, from the marine fungus Aspergillus terreus F6-3. researchgate.net This discovery confirms the existence of this scaffold in nature. In the study where (±)-asperterreinin A was identified, other co-isolated compounds demonstrated potent inhibitory activity against Escherichia coli β-glucuronidase (EcGUS). researchgate.netebi.ac.uk However, a 2023 review of marine natural products indicated that the activity of (±)-asperterreinin A itself against β-glucuronidase was either inactive or not stated. rsc.org Additionally, chemical analysis of the plant Matricaria aurea, which is used in traditional medicine for its anti-inflammatory and analgesic properties, has revealed the presence of octahydrocoumarin derivatives among its constituents. nih.gov

Table 2: Summary of Investigated Biological Activities for Octahydrocoumarin and its Derivatives

| Investigated Activity | Compound/Derivative | Findings | Research Type | Reference |

|---|---|---|---|---|

| Antioxidant | Octahydrocoumarin | May exhibit antioxidant effects. | Preliminary Studies | |

| Antimicrobial | Octahydrocoumarin | May possess antimicrobial properties. | Preliminary Studies | |

| Anti-leishmanial | Octahydrocoumarin | Potential inhibitor based on computational models. | Molecular Docking Study | |

| β-glucuronidase Inhibition | (±)-Asperterreinin A | Activity was reported as inactive or not stated. | In Vitro Bioassay | rsc.org |

| Anti-inflammatory / Analgesic | Octahydrocoumarin derivatives | Found in Matricaria aurea, a plant used in folk medicine for these purposes. | Phytochemical Analysis | nih.gov |

Exploration of Antioxidant Properties and Pathways

The antioxidant potential of coumarin derivatives is well-documented, and this has prompted investigations into their saturated analogues. mdpi.com While direct, extensive studies on the antioxidant pathways of pure cis-octahydrocoumarin are limited, related research provides some insights.

Preliminary research suggests that octahydrocoumarin may possess antioxidant capabilities, which are crucial in mitigating oxidative stress-related conditions. In a broader context, the antioxidant activity of various coumarin compounds has been demonstrated through assays such as the DPPH radical scavenging method. mdpi.com For instance, a study on the chemical constituents of peanut oil identified a derivative, 6-methyl octahydro-coumarin, and evaluated its potential interactions with enzymes relevant to oxidative stress, such as butyrylcholinesterase, through molecular docking studies. researchgate.netresearchgate.net Although this study did not isolate the activity of the cis-isomer, it points towards the potential of the saturated coumarin backbone in interacting with biological targets related to oxidative balance.

Further research is necessary to specifically elucidate the antioxidant mechanisms of cis-octahydrocoumarin, including its ability to scavenge free radicals, chelate pro-oxidant metals, and influence antioxidant enzyme systems.

Research on Antimicrobial Effects and Target Interactions

The antimicrobial properties of coumarins have led to the exploration of their saturated derivatives as potential antimicrobial agents. Preliminary studies have indicated that octahydrocoumarin may inhibit the growth of certain bacteria and fungi. The structural differences between the unsaturated coumarin and the saturated cis-octahydrocoumarin, particularly the flexibility of the fused ring system, may influence its interaction with microbial targets.

While specific mechanistic studies on cis-octahydrocoumarin are not yet widely available, the broader class of coumarins has been shown to exert antimicrobial effects through various mechanisms, including the disruption of cell membranes, inhibition of essential enzymes, and interference with microbial biofilm formation. slideshare.netwho.int The search for novel antimicrobial agents is a critical area of research, and saturated coumarins like the cis-isomer of octahydrocoumarin represent a class of compounds that warrant further investigation to determine their spectrum of activity and mode of action against pathogenic microorganisms. rsc.org

Studies on Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and numerous coumarin derivatives have been investigated for their anti-inflammatory properties. nih.gov The potential for cis-octahydrocoumarin in this area is suggested by studies on related compounds and extracts.

A study on the metabolomic profile of Gloriosa superba leaves identified octahydrocoumarin (as a mixture of cis and trans isomers). vignan.ac.in This finding is significant as the study notes that octahydrocoumarin could serve as a less toxic alternative to unsaturated coumarin, and it references the known anti-inflammatory activity of related compounds. vignan.ac.in Another study involving a marine-derived fungus, Aspergillus terreus, led to the isolation of a new octahydrocoumarin derivative. researchgate.net While the anti-inflammatory activity of the crude fungal extract was noted, the specific contribution of the octahydrocoumarin derivative was not determined. researchgate.net

The anti-inflammatory mechanisms of coumarins often involve the modulation of key signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the production of pro-inflammatory mediators. nih.govnih.gov Future research into cis-octahydrocoumarin will likely focus on its ability to influence these and other inflammatory cascades.

Enzyme Inhibition Research (e.g., β-Glucuronidase)

The inhibition of specific enzymes is a key strategy in the development of new therapeutic agents. While research into the inhibitory effects of cis-octahydrocoumarin on β-glucuronidase is not yet established, studies on other coumarin derivatives provide a basis for potential future investigations.

β-Glucuronidase is an enzyme that has been implicated in the adverse gastrointestinal side effects of certain drugs. nih.gov Research has shown that various synthetic coumarin derivatives can act as inhibitors of this enzyme. For example, a study on 23 different coumarin derivatives found that compounds such as 7,8-dihydroxy-4-methyl-2H-chromen-2-one and 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one displayed inhibitory activity against E. coli β-glucuronidase. nih.gov

In a study that isolated a new octahydrocoumarin derivative from a marine fungus, the researchers also screened for β-glucuronidase inhibitors. researchgate.netresearchgate.net However, the inhibitory activity in the fungal extract was attributed to other isolated compounds, not the octahydrocoumarin derivative. researchgate.netresearchgate.net This highlights the need for direct testing of cis-octahydrocoumarin to determine its potential as a β-glucuronidase inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.